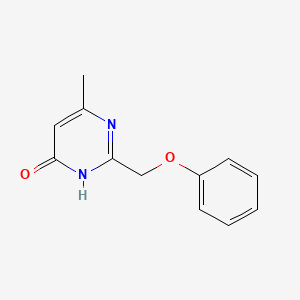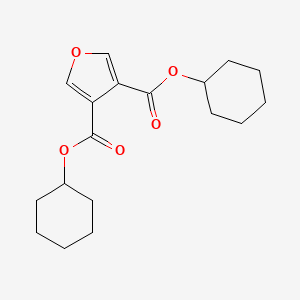
1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, multiple alkyl groups, and a phenylcarbamoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through a cyclization reaction of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of Alkyl Groups: The ethyl, isopropyl, and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Formation of the Phenylcarbamoyl Moiety: The phenylcarbamoyl group can be introduced through a reaction with phenyl isocyanate or phenyl carbamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phenyl ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or ethoxy groups.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: Its structural properties may be useful in the development of new materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.
作用機序
The mechanism of action of 3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
- 3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide
- 4- (2- (3-ethyl-4-methyl-2-oxo-3-pyrroline-2-carboxamide)ethyl)Benzene sulfonamide
Uniqueness
3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide is unique due to its combination of a tetrahydrofuran ring with multiple alkyl groups and a phenylcarbamoyl moiety. This structural complexity provides it with distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
28755-10-4 |
|---|---|
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
3-ethyl-5-methyl-2-oxo-N-(phenylcarbamoyl)-5-propan-2-yloxolane-3-carboxamide |
InChI |
InChI=1S/C18H24N2O4/c1-5-18(11-17(4,12(2)3)24-15(18)22)14(21)20-16(23)19-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H2,19,20,21,23) |
InChIキー |
GAQKSJMXKSAELD-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(OC1=O)(C)C(C)C)C(=O)NC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)

![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)










